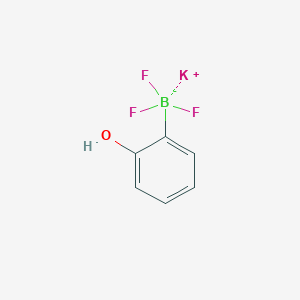

Potassium 2-hydroxyphenyltrifluoroborate

描述

Significance of Organoboron Reagents in Modern Synthetic Methodologies

Organoboron compounds have become indispensable tools in the arsenal (B13267) of synthetic organic chemists. nih.gov Their importance stems from a combination of factors, including their general stability, tolerance to a wide range of functional groups, and predictable reactivity. nih.gov A cornerstone of their application is the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. researchgate.netresearchgate.net This reaction, along with other transformations such as Chan-Lam and Petasis reactions, allows for the efficient construction of complex molecular frameworks from readily available starting materials. researchgate.net

The utility of organoboron reagents extends beyond cross-coupling reactions. They are employed in a variety of other synthetic transformations, including allylations, propargylations, and conjugate additions. nih.gov The development of methods for the stereocontrolled introduction of boron-containing functional groups has further expanded their utility, enabling the synthesis of chiral molecules with high precision. nih.gov The byproducts of many reactions involving organoboron reagents, such as boric acid, are generally considered to be environmentally benign, adding to their appeal in sustainable chemical synthesis. nih.gov

Contextualizing Potassium Organotrifluoroborates as a Class of Synthetic Intermediates

While traditional organoboron reagents like boronic acids and their esters are widely used, they can suffer from certain limitations, such as instability towards air and moisture, and a propensity for side reactions like protodeboronation. researchgate.net Potassium organotrifluoroborates have emerged as a superior alternative in many applications. These crystalline, air- and moisture-stable salts are easily prepared and handled, and can often be stored for extended periods without degradation. researchgate.net

The enhanced stability of potassium organotrifluoroborates is attributed to the tetracoordinate nature of the boron atom, which protects the carbon-boron bond from unwanted reactions. researchgate.net This stability allows for the presence of a wide array of functional groups within the organotrifluoroborate molecule, which can be carried through multiple synthetic steps before the carbon-boron bond is utilized in a subsequent transformation. researchgate.net Their preparation is often straightforward, typically involving the reaction of a corresponding organoboronic acid or ester with potassium hydrogen fluoride (B91410) (KHF₂). researchgate.net

Overview of Potassium 2-Hydroxyphenyltrifluoroborate: A Key Building Block in Complex Molecule Synthesis

This compound is a white to off-white solid that has garnered significant attention as a versatile building block in the synthesis of complex and biologically active molecules. organic-chemistry.org Its chemical structure, featuring a hydroxyl group ortho to the trifluoroborate moiety, provides unique opportunities for synthetic manipulation and imparts specific properties to the resulting molecules.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 850313-92-7 | organic-chemistry.org |

| Molecular Formula | C₆H₅BF₃KO | organic-chemistry.org |

| Molecular Weight | 200.01 g/mol | organic-chemistry.org |

| Appearance | White to off-white solid | organic-chemistry.org |

| Melting Point | >250 °C | organic-chemistry.org |

The synthesis of this compound is typically achieved through the reaction of 2-hydroxyphenylboronic acid with potassium hydrogen fluoride. researchgate.net This method allows for the large-scale production of this valuable reagent. researchgate.net

Detailed Research Findings: Applications in Complex Molecule Synthesis

The strategic placement of the hydroxyl group in this compound makes it a particularly useful reagent in the synthesis of complex molecules, such as unnatural amino acids and other biologically relevant scaffolds.

A notable application is in the synthesis of O-aryl tyrosine derivatives. Tyrosine is an essential amino acid, and its arylated derivatives are components of several natural products and pharmaceuticals. A study has demonstrated a facile method for the synthesis of biphenyl (B1667301) tyrosine derivatives via a Suzuki-Miyaura cross-coupling reaction using various potassium aryltrifluoroborate salts, including those with a hydroxyl substituent. nih.gov In this work, a protected tyrosine derivative was coupled with aryltrifluoroborates in the presence of a palladium catalyst to afford the corresponding O-arylated tyrosine products. nih.gov The presence of the hydroxyl group on the trifluoroborate reagent was well-tolerated in the coupling reaction. nih.gov

Table 2: Suzuki-Miyaura Coupling for the Synthesis of an O-Aryl Tyrosine Derivative

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Product | Yield | Reference |

| Protected Tyrosine | This compound | Pd(OAc)₂/SPhos | K₂CO₃ | Toluene/H₂O | O-(2-hydroxyphenyl)-tyrosine derivative | Moderate | nih.gov |

This methodology highlights the utility of this compound in introducing a phenolic moiety into complex, functionalized molecules, which is a common structural motif in many biologically active compounds. The stability and reactivity of this aryltrifluoroborate make it a reliable and efficient tool for medicinal chemists and synthetic organic chemists alike.

Structure

2D Structure

属性

IUPAC Name |

potassium;trifluoro-(2-hydroxyphenyl)boranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BF3O.K/c8-7(9,10)5-3-1-2-4-6(5)11;/h1-4,11H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNJVFVXTMQKQGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=CC=C1O)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BF3KO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635569 | |

| Record name | Potassium trifluoro(2-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850313-92-7 | |

| Record name | Borate(1-), trifluoro(2-hydroxyphenyl-κC)-, potassium (1:1), (T-4)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850313-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Potassium trifluoro(2-hydroxyphenyl)borate(1-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyphenyltrifluoroborate potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Development for Potassium 2 Hydroxyphenyltrifluoroborate

Established Synthetic Routes to Potassium 2-Hydroxyphenyltrifluoroborate

The synthesis of this compound, a valuable reagent in organic chemistry, can be achieved through several distinct methodologies. These routes range from traditional multi-step sequences requiring protective group chemistry to more streamlined one-pot and two-step protocols.

Conventional Multi-Step Preparations Involving Protecting Group Strategies

The synthesis of complex molecules containing multiple reactive functional groups often necessitates the use of protecting groups to ensure regioselectivity and prevent unwanted side reactions. jocpr.com In the case of this compound, the presence of the hydroxyl group requires a strategic approach to avoid its interference during the formation of the carbon-boron bond.

Conventional strategies involve the temporary masking of the hydroxyl group with a suitable protecting group that is stable to the reaction conditions required for borylation. numberanalytics.com The choice of protecting group is critical and depends on its compatibility with the synthetic sequence, particularly its stability during the introduction of the trifluoroborate moiety and the ease of its subsequent removal under mild conditions to reveal the final product. jocpr.com

A general multi-step approach can be conceptualized as follows:

Protection: The phenolic hydroxyl group of a 2-halophenol derivative is protected. Common protecting groups for phenols include ethers (e.g., methyl, benzyl, or silyl (B83357) ethers) or acetals. numberanalytics.com

Borylation: The protected aryl halide is then subjected to a borylation reaction. This can be achieved through various methods, such as metal-halogen exchange followed by reaction with a borate (B1201080) ester or through a transition-metal-catalyzed cross-coupling reaction with a diboron (B99234) reagent.

Trifluoroborate Formation: The resulting boronic acid or boronate ester is then converted to the potassium trifluoroborate salt by treatment with potassium hydrogen fluoride (B91410) (KHF₂). orgsyn.org

Deprotection: The final step involves the selective removal of the protecting group from the hydroxyl functionality to yield this compound. This step must be carefully chosen to avoid decomposition of the trifluoroborate salt.

The use of orthogonal protecting groups, which can be removed under distinct conditions, is a key strategy in more complex syntheses involving multiple functional groups. numberanalytics.com

Two-Step and One-Pot Synthesis Protocols

To improve efficiency, reduce waste, and simplify procedures, two-step and one-pot synthetic protocols have been developed. rsc.org These methods circumvent the need for separate protection and deprotection steps, offering a more direct route to the target compound.

A prevalent one-pot method involves the generation of an organolithium reagent in situ, which then reacts with a borate ester. nih.govorganic-chemistry.org For the synthesis of this compound, this would typically start with a suitably protected 2-bromo- or 2-iodophenol. The process involves a lithium-halogen exchange at low temperatures (e.g., -78 °C) using an organolithium reagent like n-butyllithium (n-BuLi) to form an aryllithium species. nih.govorganic-chemistry.org

This highly reactive aryllithium intermediate is immediately trapped by a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form a boronate ester intermediate. nih.govorganic-chemistry.org

Table 1: Reagents in the Sequential One-Pot Synthesis

| Step | Reagent | Purpose |

|---|---|---|

| 1 | n-Butyllithium (n-BuLi) | Generates the organolithium reagent via lithium-halogen exchange. |

| 2 | Trialkyl Borate (e.g., Triisopropyl borate) | Reacts with the organolithium to form a boronate ester. |

The reaction mixture containing the newly formed boronate ester is not isolated. Instead, it is directly quenched with an aqueous solution of potassium hydrogen fluoride (KHF₂). nih.govorganic-chemistry.org This step serves a dual purpose: it terminates the reaction and converts the boronate ester into the stable, crystalline potassium organotrifluoroborate salt. orgsyn.org The desired product can often be isolated in high yield through simple recrystallization. nih.gov This two-step, one-pot sequence is highly efficient and avoids the isolation of intermediate boronic acids, which can be prone to decomposition. orgsyn.org

Alternative Synthetic Approaches (e.g., from Boronic Acids and Potassium Bifluoride)

A straightforward and widely used method for preparing potassium organotrifluoroborates is the direct conversion of a corresponding boronic acid. orgsyn.org This approach is particularly useful when the boronic acid is commercially available or readily synthesized. For this compound, the synthesis begins with 2-hydroxyphenylboronic acid.

The boronic acid is dissolved or suspended in a suitable solvent, typically methanol (B129727) or a mixture of methanol and water, and treated with a solution of potassium hydrogen fluoride (KHF₂), also known as potassium bifluoride. orgsyn.orgnih.gov The reaction is generally rapid and results in the precipitation of the potassium trifluoroborate salt from the reaction mixture.

| From Boronic Acid | 2-Hydroxyphenyl-boronic acid | KHF₂ | Simple, high-yielding, uses readily available starting materials. orgsyn.org | Dependent on the availability of the corresponding boronic acid. |

Optimization and Scale-Up of this compound Synthesis

The transition of a synthetic procedure from a laboratory scale to a larger, manufacturing scale requires careful optimization of reaction parameters to ensure safety, robustness, yield, and cost-effectiveness. For the synthesis of potassium aryltrifluoroborates, including the 2-hydroxy substituted analogue, several factors are critical.

For syntheses involving organolithium reagents, vigilant temperature control is paramount for success and safety, especially during scale-up, to manage exothermic events. researchgate.net When scaling up the synthesis of precursors like potassium bromomethyltrifluoroborate, conditions were optimized to routinely produce 100-gram batches of highly pure material. nih.gov Scalable processes have been developed that allow for the production of key intermediates at the kilogram scale. researchgate.net

The choice of reagents and solvents is also re-evaluated during optimization. For instance, while trimethyl borate and triisopropyl borate can both be used in the one-pot synthesis, their relative cost, reactivity, and ease of handling can influence the choice for a large-scale process. nih.gov The purification method is another key consideration; while laboratory-scale syntheses may rely on chromatography, large-scale production favors crystallization for its efficiency and lower cost. pitt.edu

Investigation of Critical Reaction Parameters and Conditions

The successful synthesis of potassium aryltrifluoroborates is highly dependent on carefully controlled reaction conditions. Key parameters that have been investigated include the pH of the reaction medium and the selection of additives to improve process efficiency and product quality.

Influence of Reaction Medium pH

The pH of the reaction medium has been identified as a critical process parameter in the synthesis of related organotrifluoroborates, such as potassium 2-fluoro-6-hydroxyphenyltrifluoroborate. researchgate.net The stability of both the starting boronic acid and the resulting trifluoroborate salt is pH-dependent. researchgate.net Maintaining an optimal pH range is crucial to maximize the yield and robustness of the reaction, preventing decomposition pathways that can occur under highly acidic or basic conditions. researchgate.net For many arylboronic acids, protodeboronation, a key decomposition pathway, is significantly influenced by pH. researchgate.net

Selection and Impact of Additives (e.g., Replacement of Tartaric Acid with Citric Acid)

Further process development for the synthesis of the related potassium 2-fluoro-6-hydroxyphenyltrifluoroborate led to the replacement of tartaric acid with citric acid. researchgate.net This change resulted in improved process robustness, which is a significant advantage for scaling up production. researchgate.net The use of citric acid has been shown to be beneficial in various chemical syntheses, where it can act as a chelating and structure-tuning agent. mdpi.com

The following table summarizes the impact of replacing tartaric acid with citric acid in the synthesis of a related compound, highlighting the benefits for process scale-up.

| Additive | Key Function | Impact on Process |

| L-(+)-Tartaric Acid | "Alkali-metal sponge" to facilitate product isolation. researchgate.net | Enabled non-etching synthesis. researchgate.net |

| Citric Acid | Improved process robustness. researchgate.net | Facilitated scale-up to >10 kg for a related compound. researchgate.net |

Addressing Challenges in Industrial-Scale Production

Scaling up the synthesis of this compound from the laboratory to an industrial scale presents several challenges. These include managing corrosive reagents and developing safer, more equipment-friendly synthesis conditions.

Mitigation of Corrosive Conditions and Equipment Requirements

Traditional methods for synthesizing organotrifluoroborates often employ corrosive reagents like hydrofluoric acid (HF) or its salts, such as potassium hydrogen difluoride (KHF₂). researchgate.net These reagents can etch standard glass-lined reactors, necessitating the use of specialized and more expensive equipment, such as those made from Hastelloy. acs.org The handling of highly corrosive materials also poses significant safety risks and requires stringent operational controls.

Development of Non-Etching Synthesis Conditions

To address the challenges of corrosion, significant research has been dedicated to developing non-etching synthesis conditions. A key breakthrough was the development of a method that avoids the direct use of corrosive HF reagents. researchgate.nettue.nl This process utilizes a combination of a boronic acid or its ester, a fluoride source like potassium fluoride (KF) or cesium fluoride (CsF), and a carboxylic acid, such as L-(+)-tartaric acid, in standard laboratory glassware. researchgate.nettue.nl This approach relies on a precipitation-driven equilibrium to form the desired trifluoroborate salt, thereby eliminating the need for aggressive, etching reagents and allowing for a simpler and safer manufacturing process. researchgate.net This methodology has been successfully applied to the industrial scale-up of related compounds. researchgate.net

Continuous Flow Synthesis Applications for Organotrifluoroborates

Continuous flow chemistry is an emerging technology in chemical manufacturing that offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and enhanced process control. tue.nlacs.orgnih.govresearchgate.net While a specific continuous flow process for this compound has not been detailed in the reviewed literature, the successful application of this technology to other organotrifluoroborates, such as potassium bromomethyltrifluoroborate, demonstrates its potential applicability. acs.orgresearchgate.net

A continuous flow process for a similar compound involved the in-line reaction of reagents in a tube reactor, offering precise temperature control, which is crucial for handling unstable intermediates. acs.org The development of such a process for this compound could lead to a more efficient, scalable, and economical manufacturing route. acs.orgresearchgate.net The table below outlines the potential advantages of a continuous flow process for organotrifluoroborate synthesis based on demonstrated examples.

| Feature | Batch Processing | Continuous Flow Processing |

| Temperature Control | Challenging for large volumes. | Precise and efficient, even for highly exothermic reactions. acs.org |

| Handling of Unstable Intermediates | Can be difficult and hazardous. | Safer due to small reaction volumes and short residence times. acs.org |

| Scalability | Often requires significant process redevelopment. | More straightforward scale-up by extending operation time or using larger reactors. acs.orgresearchgate.net |

| Safety | Higher risks associated with large volumes of hazardous materials. | Inherently safer due to smaller reaction volumes. acs.org |

Mechanistic Insights and Reactivity Studies of Potassium 2 Hydroxyphenyltrifluoroborate

Fundamental Reactivity Characteristics

Potassium 2-hydroxyphenyltrifluoroborate is an organoboron compound valued for its unique stability and reactivity profile, which distinguishes it from other related organoboron reagents. wikipedia.org These compounds are noted for being generally air- and moisture-stable solids, which simplifies their handling, storage, and purification. longdom.org

The three fluorine atoms bonded to the boron center are fundamental to the compound's chemical behavior. As highly electronegative atoms, they strongly withdraw electron density from the boron atom. This electronic effect creates a stable, anionic trifluoroborate moiety ([R-BF₃]⁻) and strengthens the B-F bonds. longdom.org This moiety serves as a robust protecting group for the corresponding boronic acid, rendering the compound less susceptible to degradation pathways that affect other organoboron species. acs.org

The reactivity of the compound, particularly the rate of its hydrolysis to the active boronic acid, is directly modulated by these fluorine atoms. The B-F bond length, which is influenced by the electronic properties of the organic substituent, has been shown to correlate with the rate of hydrolysis. u-tokyo.ac.jpcapes.gov.br The electron-withdrawing nature of the BF₃ group enhances the nucleophilicity of the attached carbon atom, enabling its participation in various bond-forming reactions. longdom.org In acidic environments, the trifluoroborate group can have strong interactions with protons or acid molecules, influencing its decomposition pathways. researchgate.net

Potassium organotrifluoroborates were developed as stable and effective alternatives to organoboronic acids (RB(OH)₂) for use in synthetic organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgacs.org Boronic acids can be challenging to handle as they are often waxy solids and can exist in equilibrium with their cyclic anhydrides, known as boroxines, which complicates stoichiometry. acs.org In contrast, organotrifluoroborates like this compound are typically stable, crystalline solids. researchgate.net

A key difference in their reactivity lies in the delivery of the active boron species. Organotrifluoroborates function as a "slow-release" source of the corresponding boronic acid, which is generated in situ through hydrolysis. ed.ac.ukacs.org This slow and controlled release of the boronic acid at low concentrations can minimize common side reactions such as oxidative homocoupling and protodeboronation, which are more prevalent when using boronic acids directly. u-tokyo.ac.jpcapes.gov.bracs.org This difference in reactivity profile makes organotrifluoroborates particularly advantageous in complex syntheses where substrate stability is a concern. nih.gov

Table 1: Comparison of Reactivity Characteristics

| Feature | Potassium Organotrifluoroborates | Organoboronic Acids |

| Physical State | Typically stable, crystalline solids researchgate.net | Often waxy solids or amorphous powders acs.org |

| Stability | Generally tolerant to air and moisture wikipedia.org | Can be prone to dehydration to form boroxines acs.org |

| Handling | Easy to handle, purify, and store u-tokyo.ac.jp | Can be difficult to purify and weigh accurately acs.org |

| Reactivity in Coupling | Act as a "slow-release" precursor to the active species ed.ac.ukacs.org | The active reagent is used directly |

| Side Reactions | Slow release minimizes side reactions like homocoupling capes.gov.bracs.org | Higher concentrations can lead to increased side reactions |

Hydrolytic Stability and Decomposition Pathways

The stability of this compound in aqueous media and the mechanism of its hydrolysis are critical to its application in synthesis, as hydrolysis is the key step that activates the compound for cross-coupling reactions. ed.ac.ukacs.org

The hydrolytic stability of potassium organotrifluoroborates is highly dependent on a number of variables, including the specific organic group (R), the pH of the medium, and the presence of other species. capes.gov.bracs.org Studies on various aryltrifluoroborates show that hydrolysis rates can span several orders of magnitude, from minutes to months under basic conditions used for Suzuki-Miyaura coupling (e.g., aqueous THF, Cs₂CO₃, 55 °C). researchgate.net For many aryltrifluoroborates, hydrolysis is notably slow under these nominally basic conditions. acs.orgacs.org

The pH of the reaction medium is a critical parameter influencing stability. researchgate.net In buffered systems such as TRIS or phosphate (B84403) buffers, the rate of hydrolysis would be expected to be highly pH-dependent. While specific kinetic data in these exact buffers for the title compound are not detailed, the general principle is that the equilibrium between the trifluoroborate and the corresponding boronic acid is influenced by pH. For instance, some organotrifluoroborates require acid catalysis for efficient hydrolysis. ed.ac.ukacs.org The material of the reaction vessel can also have a profound impact; glass, for example, can act as a fluoride (B91410) scavenger, driving the hydrolysis forward. u-tokyo.ac.jp

Table 2: Factors Influencing Hydrolytic Stability of Aryltrifluoroborates

| Factor | Effect on Stability | Reference |

| Organic Group (R) | Electron-donating groups can accelerate hydrolysis; electron-withdrawing groups can slow it down. | capes.gov.bracs.org |

| pH / Acidity | Hydrolysis can be catalyzed by acid, even under nominally basic conditions. | ed.ac.ukacs.org |

| Reaction Vessel | Glass surfaces can sequester fluoride, promoting hydrolysis and reducing stability. | u-tokyo.ac.jp |

| Base | The type and concentration of base can alter the phase behavior and effective pH of the medium. | capes.gov.br |

Research has identified two primary mechanistic pathways for this hydrolysis:

Direct M-F Dissociation: This pathway involves the direct, uncatalyzed dissociation of a fluoride ion, which is then followed by reaction with water or hydroxide (B78521). This mechanism is favored for organotrifluoroborates with electron-rich aryl groups or certain alkyl groups, leading to a fast release of the boronic acid. capes.gov.bracs.org

Acid-Catalyzed Pathway: For many organotrifluoroborates, particularly those with electron-neutral or moderately electron-poor aryl groups, hydrolysis is significantly accelerated by acid. ed.ac.ukacs.org This can lead to an "acid-base paradox," where the reagent requires acid catalysis to hydrolyze efficiently under basic reaction conditions. acs.org The source of the acid can be trace impurities or interactions with the solvent or glassware. u-tokyo.ac.jp

Hydrogen bonding can play a significant role in the stability of this compound. The presence of the hydroxyl group at the ortho-position of the phenyl ring allows for the potential formation of an intramolecular hydrogen bond between the hydroxyl proton and one of the fluorine atoms of the trifluoroborate group (O-H···F-B).

This type of intramolecular hydrogen bond can form a stable, six-membered ring-like conformation. Such a conformation would increase the thermodynamic stability of the entire molecule, making it more resistant to decomposition and hydrolysis. nih.gov While often considered weak, spectroscopic and computational studies have confirmed that hydrogen bonds involving organic fluorine can be energetically significant and contribute to conformational stability and molecular packing in crystals. rsc.org This internal stabilization, combined with the strong electrostatic interactions within the crystal lattice involving the potassium cation and the trifluoroborate anion, contributes to the compound's enhanced stability compared to its parent boronic acid.

Elucidation of Hydrolytic Mechanisms

Dissociation Pathways under Specific Conditions (e.g., in presence of Li or Mg)

Potassium organotrifluoroborates [R-BF₃]K are valued for their stability compared to the corresponding boronic acids. nih.govsigmaaldrich.com This enhanced stability stems from the tetracoordinate nature of the boron atom, which has a filled octet, rendering it less susceptible to certain decomposition pathways like protodeboronation. sigmaaldrich.com Organotrifluoroborates are considered bench-stable reagents that can often be stored indefinitely under atmospheric conditions. nih.govsigmaaldrich.com

The dissociation of the trifluoroborate anion to a more reactive tricoordinate boronic acid or difluoroborane (B8323493) species is a key step for its participation in many reactions, such as the Suzuki-Miyaura cross-coupling. This equilibrium is influenced by factors like solvent and the presence of other species. While specific studies detailing the dissociation of this compound in the presence of lithium (Li) or magnesium (Mg) salts are not extensively documented, general principles of organoboron chemistry allow for mechanistic inferences.

The presence of Lewis acidic metal cations like Li⁺ or Mg²⁺ could potentially influence the dissociation of the trifluoroborate. These cations could interact with the fluoride atoms, facilitating the dissociation of a fluoride ion to generate a transient, highly Lewis acidic difluoroborane (Ar-BF₂). This process would be analogous to the role of a base in activating the trifluoroborate for transmetalation.

Furthermore, in reaction contexts requiring the formation of an organometallic reagent, such as transmetalation to palladium in cross-coupling, the cation can play a crucial role. For instance, in some cases, the in-situ treatment of an organoboron compound with organolithium reagents is used to generate a more reactive lithium organoborate species, which is more competent for transmetalation. nih.gov While this involves a strong base rather than a simple salt, it highlights that cation exchange can modulate reactivity. Therefore, the presence of Li⁺ or Mg²⁺ salts could potentially lead to the formation of the corresponding lithium or magnesium organotrifluoroborate salts in solution, which may have different solubility and reactivity profiles compared to the potassium salt.

Protodeboronation Kinetics and Mechanisms

Protodeboronation, the process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond (Ar-B → Ar-H), is a significant decomposition pathway for organoboron compounds, particularly in aqueous media. nih.gov The kinetics and mechanisms of this reaction are highly dependent on the reaction conditions and the structure of the organoboron species.

pH-Rate Profiles and Boron Speciation in Protodeboronation

The rate of protodeboronation for arylboronic acids and their derivatives is profoundly influenced by the pH of the medium. nih.govrsc.org Kinetic studies across a wide pH range (e.g., pH 1-13) reveal characteristic pH-rate profiles that provide insight into the reacting species. rsc.orgcore.ac.uk For many arylboronic acids, the profile shows a high rate at low pH (acid-catalyzed), a region of lower reactivity at intermediate pH, and a sharply increasing rate at high pH (base-catalyzed). sigmaaldrich.comrsc.org

The speciation of the boron compound is central to understanding these profiles. nih.gov At a given pH, this compound can exist in equilibrium with its corresponding boronic acid, 2-hydroxyphenylboronic acid, and the anionic boronate form, [ArB(OH)₃]⁻. nih.gov

Acidic Conditions (k₁ pathway): At low pH, the reaction can be catalyzed by hydronium ions, proceeding through an electrophilic substitution on the aromatic ring. sigmaaldrich.comrsc.org

Base-Catalyzed Conditions (k₂ pathway): At high pH, the boronic acid is deprotonated to form the trihydroxyboronate anion, [ArB(OH)₃]⁻. rsc.org This tetracoordinate boronate species is generally more susceptible to protodeboronation than the neutral trigonal boronic acid. sigmaaldrich.comrsc.org The rate often increases linearly with the hydroxide ion concentration. nih.gov For aryltrifluoroborates, hydrolysis to the boronic acid/boronate is a prerequisite for many protodeboronation pathways. nih.gov

Table 1: General Pathways in Arylboronic Acid Protodeboronation This is an interactive table. Select a pathway to see its description.

| Pathway | Description | pH Regime |

|---|---|---|

| k₁ | Specific acid-catalyzed protodeboronation of ArB(OH)₂. | Low pH |

| k₂ | Base-catalyzed hydrolysis of the boronate anion [ArB(OH)₃]⁻. | High pH |

| k₂cat | Self-catalyzed protodeboronation of [ArB(OH)₃]⁻ by ArB(OH)₂. | pH ≈ pKₐ |

| k₃ | Protodeboronation involving deprotonation and C-B protolysis. | Substrate Dependent |

Self-Catalysis and Autocatalytic Phenomena in Boronic Acid Protodeboronation

A key feature observed in the protodeboronation of many arylboronic acids is self-catalysis or autocatalysis. nih.govcore.ac.uk This phenomenon is most prominent when the pH of the solution is close to the pKₐ of the boronic acid (pH ≈ pKₐ), a condition where significant concentrations of both the neutral boronic acid [ArB(OH)₂] and the anionic boronate [ArB(OH)₃]⁻ coexist. nih.govrsc.org

In this pathway, the neutral boronic acid molecule acts as a catalyst for the protodeboronation of the boronate anion. nih.gov This bimolecular process leads to a deviation from the simple pH-rate profile, often appearing as a "bell-shaped" curve superimposed on the base-catalyzed pathway, with a rate maximum at pH = pKₐ. sigmaaldrich.comnih.gov The extent of this catalytic effect is dependent on the total concentration of the boronic acid. nih.gov

Interestingly, the product of protodeboronation, boric acid (B(OH)₃), can also act as a catalyst in a similar manner (autocatalysis). nih.gov The catalytic efficiencies of the boronic acid and boric acid are often comparable. nih.gov This leads to an important kinetic observation: as the starting boronic acid is consumed and boric acid is produced, one catalyst is replaced by another, and the reaction maintains pseudo-first-order kinetics. nih.gov This self-catalytic pathway can significantly accelerate reagent decomposition, which is a critical consideration in applications like Suzuki-Miyaura couplings that are often performed in buffered aqueous solutions where the pH may be close to the boronic acid's pKₐ. nih.govnih.gov

Impact of Substituent Effects on Aromatic Ring Stability

The stability of the aryl-boron bond and the rate of protodeboronation are highly sensitive to the electronic nature of substituents on the aromatic ring. rsc.org The effect of these substituents can be quantified using Hammett analysis, which correlates reaction rates with substituent constants (σ). researchgate.netnih.gov

For the solvolysis of aryltrifluoroborates, a Hammett plot of log(kₛₒₗᵥ) versus σ values yields a ρ value of approximately -1. researchgate.netnih.gov The negative ρ value indicates that electron-donating groups (EDGs) accelerate the reaction, while electron-withdrawing groups (EWGs) retard it. researchgate.netnih.gov This is because EDGs stabilize the positive charge that develops in the transition state of the reaction.

In the case of this compound, the hydroxyl (-OH) group at the ortho position is a strong electron-donating group. Based on the Hammett correlation, this substituent is expected to enhance the rate of protodeboronation compared to unsubstituted phenyltrifluoroborate. researchgate.net The ortho-positioning of the hydroxyl group can also introduce additional mechanistic possibilities, such as intramolecular catalysis, where the hydroxyl proton could be delivered to the ipso-carbon, potentially facilitating C-B bond cleavage. Studies on fluorinated arylboronates have shown that ortho substituents have a pronounced effect, with protodeboronation rates decreasing in the order ortho > para > meta for monofluorinated substrates. nih.gov

Table 2: Effect of Substituents on Aryltrifluoroborate Solvolysis Rate This is an interactive table. Click on the substituent type for more details.

| Substituent Type | Electronic Effect | Effect on Rate | Example |

|---|---|---|---|

| Electron-Donating Group (EDG) | Donates electron density to the ring | Accelerates protodeboronation | -OH, -OCH₃ |

Advanced Mechanistic Investigations

Deeper understanding of the reaction mechanisms for organoboron compounds relies on sophisticated physical organic chemistry techniques.

Application of Kinetic Analysis and Isotope Effects

Detailed kinetic analysis is a cornerstone for elucidating reaction mechanisms. nih.gov By monitoring reaction progress under various conditions (e.g., changing pH, reactant concentrations), a comprehensive kinetic model can be developed. researchgate.net This approach has been instrumental in identifying the multiple competing pathways in protodeboronation and quantifying their relative contributions. nih.govcore.ac.uk

Kinetic Isotope Effects (KIEs) are a powerful tool for probing the transition state of a reaction. nih.gov In the context of protodeboronation, the solvent isotope effect (SIE), determined by comparing the reaction rate in H₂O versus D₂O (kH₂O/kD₂O), provides information about the role of the proton transfer in the rate-determining step. For example, analysis of ²H, ¹¹B, and ¹³C KIEs was used to suggest that for highly electron-deficient arenes, the rate-limiting step is B-C bond cleavage, with protonation of the resulting aryl anion occurring in a subsequent, non-rate-limiting step. nih.gov The magnitude of the KIE can help distinguish between different proposed mechanisms, such as a concerted process where proton transfer and C-B bond cleavage are simultaneous, versus a stepwise mechanism. nih.gov The analysis of KIEs as a function of temperature, driving force, and other system properties can provide deep physical insights into the reaction coordinate.

Partitioning Analysis for Reaction Selectivity and Mechanism Elucidation

While specific partitioning analysis studies for this compound are not extensively detailed in the currently available literature, the broader investigation of potassium organotrifluoroborates in Suzuki-Miyaura cross-coupling reactions provides significant mechanistic insights and clarifies factors governing reaction selectivity. The stability and reactivity of these tetracoordinate boron species are superior to their boronic acid counterparts, primarily because they are less susceptible to protodeboronation. upenn.edu This inherent stability plays a crucial role in the partitioning of the boronate species between the desired productive catalytic cycle and unproductive decomposition pathways.

Research into the cross-coupling of various potassium organotrifluoroborates has led to the optimization of reaction conditions, which sheds light on the mechanistic pathways. For instance, the choice of base is critical. Studies on potassium vinyltrifluoroborate revealed that cesium carbonate (Cs₂CO₃) was highly effective, while other bases gave less satisfactory results, indicating the base's role extends beyond simple activation of the boronate. nih.govresearchgate.net

The following table summarizes the optimization of reaction conditions for the Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with 4-bromoanisole, which serves as a model for understanding the factors that influence the reaction of substituted aryltrifluoroborates.

Table 1: Optimization of Reaction Conditions for the Cross-Coupling of Potassium Vinyltrifluoroborate with 4-Bromoanisole

| Entry | Palladium Source (mol %) | Ligand (mol %) | Base (equiv) | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (2) | PPh₃ (6) | Cs₂CO₃ (3) | THF/H₂O (9:1) | 72 |

| 2 | PdCl₂(dppf)·CH₂Cl₂ (2) | - | Cs₂CO₃ (3) | THF/H₂O (9:1) | 63 |

| 3 | Pd(OAc)₂ (2) | PPh₃ (6) | K₂CO₃ (3) | THF/H₂O (9:1) | 55 |

| 4 | Pd(OAc)₂ (2) | PPh₃ (6) | K₃PO₄ (3) | THF/H₂O (9:1) | <10 |

Data compiled from studies on potassium vinyltrifluoroborate cross-coupling reactions. nih.govorganic-chemistry.org

Furthermore, investigations into the scope of the Suzuki-Miyaura reaction with heteroaryltrifluoroborates have demonstrated that specific catalyst systems can be crucial for achieving high yields, implying a delicate balance in the partitioning of the palladium catalyst between various states in the catalytic cycle. The use of RuPhos as a ligand in conjunction with Pd(OAc)₂ has been shown to be particularly effective for a range of heteroaryl couplings. acs.org

The development of a manufacturing process for the closely related potassium 2-fluoro-6-hydroxyphenyltrifluoroborate highlighted that the pH of the reaction medium is a critical parameter for yield and robustness. researchgate.net This suggests that for hydroxyl-substituted phenyltrifluoroborates, the protonation state of the hydroxyl group can significantly influence the compound's stability and reactivity, thereby affecting the partitioning between the desired reaction pathway and potential side reactions.

The following table illustrates the effect of the catalyst system on the cross-coupling of potassium furan-2-yltrifluoroborate with 4-bromobenzonitrile, providing insight into how catalyst choice can direct reaction selectivity and efficiency.

Table 2: Effect of Catalyst System on the Cross-Coupling of Potassium Furan-2-yltrifluoroborate

| Entry | Palladium Precatalyst (mol %) | Ligand (mol %) | Base | Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ (6) | SPhos (12) | Na₂CO₃ | EtOH | 95 |

| 2 | Pd(OAc)₂ (6) | RuPhos (12) | Na₂CO₃ | EtOH | 93 |

| 3 | Pd(OAc)₂ (6) | XPhos (12) | Na₂CO₃ | EtOH | 85 |

Data based on studies with heteroaryltrifluoroborates. acs.org

Applications of Potassium 2 Hydroxyphenyltrifluoroborate in Synthetic Chemistry

Carbon-Carbon Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of synthetic chemistry, and potassium aryltrifluoroborates, including the 2-hydroxyphenyl derivative, serve as versatile nucleophilic partners. nih.gov They participate in various transition metal-catalyzed reactions to form C-C bonds with high efficiency and functional group tolerance. nih.gov

The Suzuki-Miyaura reaction is one of the most powerful methods for creating carbon-carbon bonds, typically between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. organic-chemistry.org Potassium 2-hydroxyphenyltrifluoroborate is a competent coupling partner in these reactions. The palladium(0)-catalyzed cross-coupling of potassium aryltrifluoroborates with partners like aryl halides, heteroaryl halides, and alkenyl bromides proceeds efficiently to yield biaryl and styrene (B11656) derivatives. organic-chemistry.orgorganic-chemistry.org These reactions are often carried out using a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), in the presence of a base like cesium carbonate (Cs₂CO₃). organic-chemistry.orgnih.gov The choice of catalyst, base, and solvent system can be optimized to achieve high yields for a diverse range of substrates. organic-chemistry.org

For instance, the coupling of various potassium aryltrifluoroborates with alkenyl bromides has been shown to be efficient using Pd(PPh₃)₄ as the catalyst and Cs₂CO₃ as the base in a toluene/water solvent system. organic-chemistry.org This methodology tolerates a wide array of functional groups on both coupling partners.

| Aryltrifluoroborate | Alkenyl Bromide | Catalyst System | Yield (%) |

|---|---|---|---|

| Potassium phenyltrifluoroborate | (E)-β-Bromostyrene | 2 mol % Pd(PPh₃)₄, 3 equiv Cs₂CO₃ | 96 |

| Potassium 4-methoxyphenyltrifluoroborate | (E)-β-Bromostyrene | 2 mol % Pd(PPh₃)₄, 3 equiv Cs₂CO₃ | 98 |

| Potassium 4-acetylphenyltrifluoroborate | (E)-β-Bromostyrene | 2 mol % Pd(PPh₃)₄, 3 equiv Cs₂CO₃ | 99 |

| Potassium 2-thienyltrifluoroborate | (E)-β-Bromostyrene | 2 mol % Pd(PPh₃)₄, 3 equiv Cs₂CO₃ | 85 |

Potassium trifluoroborate salts offer several distinct advantages over the more traditional boronic acids and their esters in Suzuki-Miyaura coupling. sigmaaldrich.com

Stability: Trifluoroborates are tetracoordinate boron species, which makes them significantly more stable to air and moisture compared to their tricoordinate boronic acid counterparts. researchgate.netnih.gov This stability allows for indefinite storage at ambient temperatures and simplifies handling procedures. acs.org Boronic acids, in contrast, can be difficult to purify, may have uncertain stoichiometry, and are prone to degradation via protodeboronation (cleavage of the C-B bond by a proton source). sigmaaldrich.comacs.org

Stoichiometry: The propensity of boronic acids to undergo protodeboronation often requires their use in excess quantities (up to 250%) to ensure the reaction proceeds to completion. acs.org The enhanced stability of trifluoroborates minimizes this issue, allowing for the use of near-stoichiometric amounts of the boron reagent, which improves atom economy. acs.org

Purity and Handling: Potassium trifluoroborates are typically crystalline solids that are easy to prepare and purify. researchgate.netresearchgate.net Their preparation often involves treating the corresponding boronic acid with an inexpensive aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govacs.org

While the oxidative addition step itself does not directly involve the trifluoroborate, its mechanism sets the stage for the subsequent transmetalation step. The nature of the phosphine (B1218219) ligands on the palladium center is crucial; bulky, electron-rich phosphines can accelerate the oxidative addition by promoting the formation of a highly reactive, low-coordinate Pd(0) species. wiley-vch.de

Following oxidative addition, the potassium aryltrifluoroborate must transfer its aryl group to the palladium(II) center in the transmetalation step. The trifluoroborate salt [R-BF₃]K is generally considered a protected form of the corresponding boronic acid. researchgate.net Under the basic aqueous conditions of the reaction, the trifluoroborate is thought to slowly hydrolyze to form the boronic acid or a related boronate species, which is the active nucleophile in the transmetalation step. researchgate.net This slow, in-situ generation can help maintain a low concentration of the reactive boron species, suppressing side reactions like protodeboronation. nih.gov

Beyond palladium catalysis, potassium aryltrifluoroborates are effective nucleophiles in rhodium-catalyzed addition reactions. sigmaaldrich.com These reactions allow for the formation of C-C bonds by adding an aryl group across a polar π-system, such as an aldehyde (1,2-addition) or an α,β-unsaturated ketone (1,4-conjugate addition). bristol.ac.uk

The use of potassium organotrifluoroborates in these rhodium-catalyzed reactions is often more effective than using the corresponding boronic acids. researchgate.net Studies have shown that these reactions can proceed under mild conditions, and in the case of additions to aldehydes, they provide access to important secondary alcohol products. bristol.ac.uk For example, secondary alkyltrifluoroborate salts have been shown to add to N-sulfonylimines in the presence of a rhodium catalyst, {[Rh(OH)(cod)]₂}, with high efficiency. researchgate.net Similarly, aryltrifluoroborates can add to aldehydes. bristol.ac.uk Research involving chiral trifluoroborate salts has demonstrated that these additions can proceed with complete retention of stereochemistry, highlighting the mildness and utility of the method. bristol.ac.uk

The general catalytic cycle for the 1,4-addition is believed to involve a transmetalation between the organoboron reagent and a rhodium(I) complex to form an arylrhodium(I) species. nih.gov This species then undergoes insertion with the α,β-unsaturated substrate to form a rhodium enolate, which is then protonated to release the product and regenerate the active rhodium catalyst. nih.govrsc.org

Nickel-catalyzed reductive cross-coupling has emerged as a powerful strategy for forming C(sp²)-C(sp³) bonds, especially for creating molecules with α-aryl stereocenters. chemrxiv.org This method couples two different electrophiles, such as an aryl halide and an alkyl halide, using a stoichiometric reductant (e.g., Mn or Zn powder) and a nickel catalyst. nih.gov A key advantage is that it avoids the pre-formation of sensitive organometallic reagents. chemrxiv.org

While typically performed with aryl halides, the fundamental steps of the nickel catalytic cycle suggest that aryltrifluoroborates could serve as analogous coupling partners. In such a scenario, the nickel catalyst would react with the aryltrifluoroborate in a transmetalation step to form an arylnickel intermediate. This intermediate would then react with the second electrophile in a reductive elimination step to form the final product. The development of asymmetric variants, using chiral ligands on the nickel center, allows for the enantioselective synthesis of valuable building blocks, such as α-aryl esters. chemrxiv.org The use of a combinatorial approach, screening various nickel catalysts and ligands, has proven effective in optimizing these transformations for a broad scope of substrates, including those found in drug-like molecules. nih.govlookchem.com

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

Synthesis of Complex Organic Architectures

The unique stability and reactivity of potassium trifluoroborates make them highly valuable reagents for the synthesis of complex organic architectures. researchgate.net Their ability to withstand a variety of reaction conditions without degradation of the C-B bond allows them to be carried through multiple synthetic steps before being utilized in a key cross-coupling reaction. nih.gov

This stability is particularly advantageous in iterative cross-coupling strategies, where different boron functionalities are selectively reacted in sequence to build up complex oligoaromatic structures. researchgate.net For example, a molecule containing both a boronic ester and a trifluoroborate group could, in principle, be coupled sequentially under different reaction conditions. This approach, which relies on the differential reactivity of protected boron reagents, is a powerful tool in modern total synthesis and materials science. nih.gov The formation of amphiphilic building blocks through the reaction of boronic acids with diols, and their subsequent self-assembly, demonstrates how the chemistry of boron can be integrated into the construction of sophisticated supramolecular systems. nih.gov

Utility in the Total Synthesis of Physiologically Active Natural Products

The total synthesis of natural products often relies on the strategic formation of carbon-carbon bonds to construct complex molecular architectures. nih.govunimelb.edu.au The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose, valued for its mild conditions and high functional group tolerance. nih.gov Potassium organotrifluoroborates, including the 2-hydroxyphenyl variant, have emerged as excellent nucleophilic partners in these transformations. researchgate.net They are known to couple effectively with a range of organic electrophiles, making them valuable reagents in late-stage functionalization during a complex synthesis. nih.gov

While specific, documented total syntheses employing this compound are not detailed in the provided research, its utility can be inferred from the successful application of similar aryltrifluoroborates. The phenolic hydroxyl group is a functionality that can be tolerated under certain Suzuki-Miyaura conditions, allowing for the direct installation of the 2-hydroxyphenyl unit onto a molecular scaffold. researchgate.net This approach avoids the need for protecting group strategies that would be necessary with more reactive organometallic reagents.

The table below illustrates a representative Suzuki-Miyaura reaction, demonstrating the general conditions under which an aryltrifluoroborate like this compound would be used to form a biaryl linkage, a common step in natural product synthesis.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example | Purpose |

|---|---|---|

| Aryltrifluoroborate | This compound | Nucleophilic Partner |

| Coupling Partner | Aryl Halide (e.g., 4-Bromoanisole) | Electrophilic Partner |

| Catalyst | Pd(OAc)₂ / RuPhos | Facilitates C-C bond formation nih.gov |

| Base | Cs₂CO₃ | Activates the trifluoroborate |

| Solvent | THF / H₂O | Reaction Medium nih.gov |

Construction of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in pharmaceuticals and natural products. nih.govnih.gov The development of efficient methods for their synthesis is a central goal of organic chemistry. nih.govacs.org Palladium-catalyzed cross-coupling reactions provide a powerful method for constructing functionalized heterocycles. acs.org this compound can serve as a key building block in this context, enabling the introduction of a 2-hydroxyphenyl group onto a variety of heterocyclic rings. researchgate.net

This is typically achieved by coupling the trifluoroborate salt with a halo-substituted heterocycle. researchgate.net The reaction tolerates a wide array of heterocyclic systems and functional groups, providing a direct route to complex molecules that might otherwise require multi-step syntheses. nih.govresearchgate.net The stability of the trifluoroborate salt is again an advantage, ensuring its compatibility with sensitive heterocyclic substrates. nih.gov

Table 2: Examples of Suzuki-Miyaura Coupling for Heterocycle Synthesis

| Heteroaryl Halide | Coupling Partner | Catalyst System | Product Type | Yield |

|---|---|---|---|---|

| 2-Chloropyridine | Potassium vinyltrifluoroborate | PdCl₂(dppf) | 2-Vinylpyridine | Good |

| 4-Chloropyridine | Potassium vinyltrifluoroborate | PdCl₂(dppf) | 4-Vinylpyridine | Good |

| 2-Chloroquinoline | Potassium vinyltrifluoroborate | PdCl₂(dppf) | 2-Vinylquinoline | Moderate |

Data represents generalized findings for organotrifluoroborate couplings with heteroaryl halides. organic-chemistry.org

Preparation of Phenanthropiperidine Alkaloids and Their Analogs

The synthesis of phenanthropiperidine alkaloids, a class of natural products with significant biological activity, often involves the construction of a polycyclic aromatic core. While the literature describes various strategies for synthesizing alkaloid skeletons, such as the intramolecular Heck reaction for Amaryllidaceae alkaloids, a direct application of this compound for the synthesis of phenanthropiperidine alkaloids is not specifically documented in the available research. cnrs.fr

Theoretically, the core phenanthrene (B1679779) structure, which is a type of biaryl system, could be constructed using sequential Suzuki-Miyaura coupling reactions. In such a strategy, an appropriately substituted aryltrifluoroborate could be used to form one of the key C-C bonds of the polycyclic system. However, there are no specific examples or detailed research findings confirming the use of this compound for this particular class of alkaloids.

Other Synthetic Transformations

Beyond its role in building complex scaffolds, this compound is involved in fundamental synthetic transformations that underscore its versatility as a reagent.

Halogen Substitution Reactions

The primary application of this compound is in halogen substitution reactions, formally known as the Suzuki-Miyaura cross-coupling. nih.gov In this palladium-catalyzed process, the trifluoroborate functional group facilitates the replacement of a halogen atom (Cl, Br, I) or a triflate group on an aryl or heteroaryl ring with the 2-hydroxyphenyl group. nih.govorganic-chemistry.org This transformation is highly efficient for creating biaryl structures.

The reaction is compatible with a wide range of aryl and heteroaryl chlorides, which are often less expensive but also less reactive than the corresponding bromides and iodides. nih.gov Optimized catalytic systems, often employing palladium acetate (B1210297) in combination with specialized phosphine ligands like RuPhos, have been developed to effectively couple aryltrifluoroborates with these challenging substrates. nih.gov

Table 3: General Conditions for Halogen Substitution with Aryltrifluoroborates

| Halide Type | Catalyst | Ligand | Base | Solvent | Typical Yield |

|---|---|---|---|---|---|

| Aryl Chloride | Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene/H₂O | Good nih.gov |

| Aryl Bromide | PdCl₂(dppf) | dppf | t-BuNH₂ | i-PrOH/H₂O | Good to Excellent organic-chemistry.org |

Alkylation and Condensation Reactions

The term "alkylation" in the context of organotrifluoroborates typically refers to reactions where alkyltrifluoroborates act as alkyl radical precursors or nucleophiles. nih.govorganic-chemistry.org this compound, being an aryltrifluoroborate, functions as an arylating agent and does not directly participate in alkylation reactions in the same manner.

However, the functional group on the aromatic ring can participate in other transformations. Condensation reactions represent a plausible utility for this compound. Research has shown that other functionalized aryltrifluoroborates can undergo condensation while leaving the trifluoroborate moiety intact for subsequent reactions. nih.gov For example, formyl-substituted aryltrifluoroborates have been condensed with tosylmethyl isocyanide to create oxazoline-substituted trifluoroborates. nih.gov By analogy, the hydroxyl group of this compound could undergo condensation reactions such as etherification or esterification. This would produce a new, more complex trifluoroborate salt that could then be used in a subsequent Suzuki-Miyaura cross-coupling, demonstrating the compound's potential as a versatile, multi-functional building block.

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure of molecules. researchgate.net It has been widely applied to the study of organotrifluoroborates to understand their behavior in various chemical transformations. acs.orgacs.org

DFT calculations are instrumental in elucidating the detailed mechanisms of reactions involving organotrifluoroborates. For instance, in the context of the Suzuki-Miyaura cross-coupling reaction, the hydrolysis of the organotrifluoroborate to the corresponding boronic acid is a crucial preceding step. acs.orged.ac.uk Computational studies on analogous aryltrifluoroborates have detailed the mechanistic pathways of this hydrolysis. chemrxiv.org These studies propose that hydrolysis can proceed through different mechanisms, including acid-catalyzed and base-accelerated pathways, depending on the reaction conditions and the nature of the organic substituent. acs.orgchemrxiv.org

For potassium 2-hydroxyphenyltrifluoroborate, DFT could be employed to map the potential energy surface of its hydrolysis, identifying the key intermediates and transition states. This would involve modeling the interaction of the 2-hydroxyphenyltrifluoroborate anion with water molecules and other species present in the reaction mixture. The presence of the hydroxyl group on the phenyl ring can be expected to influence the electronic properties and, consequently, the reaction mechanism, a factor that can be precisely studied using DFT.

A significant advantage of DFT calculations is the ability to determine the energetics of a reaction, including the relative energies of reactants, intermediates, products, and, crucially, the transition states that connect them. rsc.org The energy barrier associated with a transition state is a key determinant of the reaction rate.

For reactions involving this compound, DFT can provide the free energy profile, offering a quantitative understanding of the reaction's feasibility and kinetics. chemrxiv.org For example, the energy barriers for the stepwise dissociation of fluoride (B91410) ions from the trifluoroborate moiety during hydrolysis can be calculated. These calculations can help to rationalize why the hydrolysis of some organotrifluoroborates is slow under basic conditions, a phenomenon described as an "acid-base paradox". acs.orged.ac.uk Analysis of the B-F bond lengths in the ground and transition states via DFT can also offer predictive power regarding the rate of hydrolysis. acs.org

Below is an illustrative table showing the type of energetic data that can be obtained from DFT calculations for a hypothetical reaction pathway of 2-hydroxyphenyltrifluoroborate.

| Species/State | Description | Relative Free Energy (kcal/mol) |

| Reactant | 2-hydroxyphenyltrifluoroborate anion + H₂O | 0.0 |

| Transition State 1 | First F⁻ dissociation | Calculated Value |

| Intermediate 1 | 2-hydroxyphenyldifluoroborane + F⁻ | Calculated Value |

| Transition State 2 | Second F⁻ dissociation | Calculated Value |

| Intermediate 2 | 2-hydroxyphenylfluoroborane + 2F⁻ | Calculated Value |

| Transition State 3 | Final F⁻ dissociation | Calculated Value |

| Product | 2-hydroxyphenylboronic acid + 3F⁻ | Calculated Value |

Note: The values in this table are hypothetical and serve to illustrate the data obtained from DFT calculations. Specific values for this compound would require dedicated computational studies.

Kinetic Modeling of Reaction Pathways and Speciation

Kinetic modeling, often informed by data from computational studies, is a powerful approach to understanding the temporal evolution of chemical species in a reaction. For the hydrolysis of aryltrifluoroborates, kinetic models have been developed to correlate the rate of reaction with factors such as pH and the concentration of various boron species. chemrxiv.org

Such models can account for the dynamic equilibria between different hydrolyzed and partially hydrolyzed species. chemrxiv.org For this compound, a kinetic model would describe the rate of its conversion to 2-hydroxyphenylboronic acid under specific conditions, which is critical for optimizing its use in applications like the Suzuki-Miyaura reaction where a slow and controlled release of the boronic acid is often desirable. acs.orged.ac.uk

Role of Computational Chemistry in Predicting Reactivity and Stability

Computational chemistry plays a vital role in predicting the reactivity and stability of organotrifluoroborates. nih.gov The stability of these compounds, which is a key advantage over the often less stable boronic acids, can be rationalized through computational analysis. nih.gov

Advanced Research Directions and Future Prospects

Development of Novel Catalytic Systems for Trifluoroborate Transformations

Potassium organotrifluoroborates are renowned for their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. researchgate.net A primary area of advanced research is the development of new and more efficient catalytic systems to facilitate these transformations under milder conditions and with broader substrate scopes.

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds, valued for its mild conditions and high functional group tolerance. researchgate.net The success of this reaction heavily relies on the choice of the palladium catalyst (precatalyst), ligands, and reaction conditions. Research has shown that with the right precatalyst, Suzuki-Miyaura reactions involving various organotrifluoroborates can proceed at room temperature or slightly elevated temperatures (40 °C) with short reaction times, yielding excellent product outputs. researchgate.net

Current research focuses on designing sophisticated ligands that enhance the activity and stability of the palladium catalyst. These next-generation catalysts aim to:

Lower Catalyst Loading: Reduce the amount of expensive palladium required, making processes more economical and sustainable.

Increase Turnover Number (TON) and Turnover Frequency (TOF): Achieve more catalytic cycles per molecule of catalyst, leading to higher efficiency.

Expand Substrate Scope: Enable the coupling of challenging substrates, including sterically hindered or electronically deactivated aryl chlorides, which are often less reactive than their bromide or iodide counterparts.

One promising approach involves the use of highly active phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands that form stable and reactive palladium complexes. These advanced catalytic systems are crucial for maximizing the potential of reagents like potassium 2-hydroxyphenyltrifluoroborate in complex molecule synthesis.

Strategies for Enhancing Reagent Stability and Process Robustness

While potassium organotrifluoroborates are significantly more stable to air and moisture than their corresponding boronic acids, ensuring process robustness and reagent stability is critical for large-scale industrial applications. researchgate.netorgsyn.org Research in this area focuses on optimizing the synthesis of the trifluoroborate salt itself and understanding its behavior under various reaction conditions.

A key advantage of organotrifluoroborates is their crystalline nature, which allows for easy handling, purification via recrystallization, and long-term storage without special precautions. orgsyn.orgpitt.edu However, the manufacturing process requires careful control to ensure high yield and purity.

Detailed process development studies, such as those performed on the closely related potassium 2-fluoro-6-hydroxyphenyltrifluoroborate, provide valuable insights. researchgate.net Key findings from such studies that are applicable to improving the synthesis of this compound include:

pH Control: The pH of the reaction medium during the formation of the trifluoroborate salt from the corresponding boronic acid and potassium hydrogen difluoride (KHF₂) is a critical parameter that significantly impacts yield and purity. researchgate.net

Choice of Acid: In the manufacturing process, the choice of acid can influence the robustness of the synthesis. For example, substituting tartaric acid with citric acid has been shown to improve process robustness and facilitate scale-up to kilogram quantities. researchgate.net

Understanding Hydrolysis: Investigations into the mechanisms of hydrolysis of trifluoroborate salts have led to the development of non-etching synthesis conditions, which are beneficial for industrial-scale production. researchgate.net

These strategies contribute to making the synthesis of aryltrifluoroborates more reliable, scalable, and cost-effective, which is essential for their widespread adoption in commercial manufacturing.

Expansion of Synthetic Utility through Novel Derivatization Strategies

A significant frontier in the chemistry of this compound is the expansion of its synthetic utility through derivatization. The presence of the hydroxyl group provides a reactive handle for modification, allowing the parent molecule to serve as a platform for generating a diverse range of functionalized building blocks.

The general stability of the organotrifluoroborate group allows it to be carried through various chemical transformations before its ultimate use in a cross-coupling reaction. orgsyn.org This opens the door to creating new reagents where the aryltrifluoroborate moiety is attached to a more complex structure.

A powerful model for this approach is the derivatization of potassium bromomethyltrifluoroborate. nih.gov This reagent undergoes efficient SN2 displacement reactions with a wide variety of alkoxides to produce a library of potassium alkoxymethyltrifluoroborates. nih.gov These new reagents can then be used in cross-coupling reactions to introduce complex ether-containing fragments into aromatic systems. nih.gov

Applying this logic to this compound, the hydroxyl group can be leveraged for various transformations, including:

Etherification: Reaction with alkyl halides or other electrophiles to form a variety of aryl ethers.

Esterification: Acylation with acid chlorides or anhydrides to produce ester derivatives.

Functionalization for Bio-conjugation: Introduction of linkers or reactive groups that would allow the molecule to be attached to biomolecules.

This concept of post-synthesis functionalization allows for the creation of unique and valuable boron-containing synthons that can be incorporated into retrosynthetic strategies for natural products and pharmacologically active compounds. pitt.edunih.gov The development of such novel derivatization strategies is key to unlocking the full synthetic potential of this compound.

常见问题

Q. What are the standard synthetic routes for Potassium 2-hydroxyphenyltrifluoroborate, and how do hydroxyl group reactivity and steric effects influence reaction optimization?

- Methodological Answer : While direct synthesis protocols for this compound are not explicitly detailed in the literature, analogous trifluoroborates (e.g., Potassium 2-chlorophenyltrifluoroborate) are synthesized via transmetallation of boronic acids with potassium fluoride (KF) under anhydrous conditions . For the hydroxyl-substituted variant, protection of the hydroxyl group (e.g., using silyl or acetyl groups) may be necessary to prevent unwanted side reactions during boronate formation. Post-synthesis deprotection under mild acidic or basic conditions can restore the hydroxyl functionality. Reaction optimization should prioritize solvent polarity (e.g., THF or MeOH) and temperature control (0–25°C) to balance reactivity and stability .

Q. What analytical techniques are critical for characterizing this compound, and how do spectral data resolve structural ambiguities?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : <sup>1</sup>H NMR detects aromatic protons (δ 6.5–7.5 ppm) and hydroxyl protons (broad signal at δ 5–6 ppm, solvent-dependent). <sup>19</sup>F NMR shows a characteristic trifluoroborate peak near δ -140 to -150 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M]<sup>-</sup>) and isotopic pattern consistent with boron (10B/11B).

- X-ray Crystallography : Resolves bond angles and confirms the tetrahedral geometry of the BF3K<sup>+</sup> moiety .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-hydroxyphenyl group influence cross-coupling efficiency in Suzuki-Miyaura reactions compared to halogenated analogs?

- Methodological Answer : The hydroxyl group introduces both electronic and steric challenges. Electronically, its electron-donating nature reduces electrophilicity at the boron center, potentially slowing transmetallation. Sterically, it may hinder coordination to palladium catalysts. Comparative studies with Potassium 2-chlorophenyltrifluoroborate (electron-withdrawing Cl) show faster coupling kinetics but lower regioselectivity in polyhalogenated substrates . To mitigate these issues:

Q. What strategies address solubility limitations of this compound in non-polar solvents, and how does this impact reaction scalability?

- Methodological Answer : The hydroxyl group enhances polarity, limiting solubility in non-polar solvents like toluene. Strategies include:

- Co-solvent Systems : Use THF/water mixtures (e.g., 4:1 v/v) to dissolve the trifluoroborate while maintaining compatibility with hydrophobic substrates .

- Ionic Liquid Additives : Imidazolium salts (e.g., [BMIM]BF4) improve dispersion and stabilize intermediates .

- Microwave-Assisted Reactions : Enhance mass transfer in heterogeneous conditions, reducing reaction times by 50–70% .

Q. How do competing decomposition pathways (e.g., protodeboronation or oxidation) affect the stability of this compound under ambient and reaction conditions?

- Methodological Answer : Stability studies on similar compounds (e.g., Potassium (3,6-difluoro-2-hydroxyphenyl)trifluoroborate) reveal two primary pathways:

- Protodeboronation : Catalyzed by protic solvents (e.g., MeOH) or acidic conditions. Mitigation: Use aprotic solvents (DMF, THF) and buffer pH to 7–8 .

- Oxidation : Hydroxyl groups may oxidize to quinones under aerobic conditions. Solution: Conduct reactions under inert atmosphere (N2/Ar) and add radical scavengers (e.g., BHT) .

Data Table : Stability Under Conditions

| Condition | Half-Life (h) | Major Decomposition Product |

|---|---|---|

| Air, 25°C | 12 | 2-Hydroxybenzoquinone |

| N2, 40°C | 48 | None detected |

| MeOH, 25°C | 6 | Phenylboronic acid |

Methodological Troubleshooting

Q. Low yields in cross-coupling reactions: Are these due to competing side reactions or catalyst poisoning?

- Diagnostic Approach :

- Step 1 : Monitor reaction progress via TLC or <sup>19</sup>F NMR. If boron signals diminish without product formation, suspect protodeboronation.

- Step 2 : Test for palladium black formation (indicates catalyst decomposition). Switch to stabilized catalysts (e.g., Pd(OAc)2 with P(t-Bu)3).

- Step 3 : Evaluate ligand effects. Bulky ligands (e.g., XPhos) reduce steric clashes with the hydroxyl group .

Safety and Handling

Q. What PPE and handling protocols are recommended for this compound given its potential reactivity?

- Guidelines :

- PPE : Nitrile gloves, safety goggles, and lab coats. Use face shields during large-scale reactions .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize with aqueous NaHCO3 and adsorb with vermiculite .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。